2-[(2,2-Dimethyl-1,3-dioxan-4-yl)methoxy]pyrimidine
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Overview
Description
2-[(2,2-Dimethyl-1,3-dioxan-4-yl)methoxy]pyrimidine is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.256 g/mol . This compound features a pyrimidine ring substituted with a methoxy group linked to a 2,2-dimethyl-1,3-dioxane moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-[(2,2-Dimethyl-1,3-dioxan-4-yl)methoxy]pyrimidine typically involves the reaction of pyrimidine derivatives with 2,2-dimethyl-1,3-dioxane-4-methanol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-[(2,2-Dimethyl-1,3-dioxan-4-yl)methoxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
2-[(2,2-Dimethyl-1,3-dioxan-4-yl)methoxy]pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[(2,2-Dimethyl-1,3-dioxan-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(2,2-Dimethyl-1,3-dioxan-4-yl)methoxy]pyrimidine can be compared with similar compounds such as:
2,2-Dimethyl-1,3-dioxolane-4-methanol: This compound shares a similar dioxane moiety but lacks the pyrimidine ring.
2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde: Another related compound with a dioxolane structure but different functional groups.
Glyceraldehyde acetonide: A compound with a similar dioxane ring but different substituents.
Properties
CAS No. |
62186-85-0 |
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Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-1,3-dioxan-4-yl)methoxy]pyrimidine |
InChI |
InChI=1S/C11H16N2O3/c1-11(2)15-7-4-9(16-11)8-14-10-12-5-3-6-13-10/h3,5-6,9H,4,7-8H2,1-2H3 |
InChI Key |
GTILZTUMAZWHTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCC(O1)COC2=NC=CC=N2)C |
Origin of Product |
United States |
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